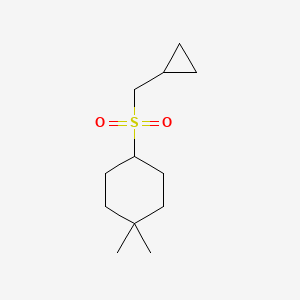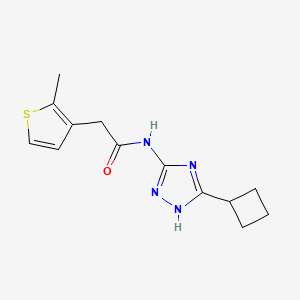![molecular formula C20H26N6 B6772006 2-[1-(1-Cyclohexyltetrazol-5-yl)ethyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole](/img/structure/B6772006.png)
2-[1-(1-Cyclohexyltetrazol-5-yl)ethyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(1-Cyclohexyltetrazol-5-yl)ethyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole is a complex organic compound with a unique structure that combines a tetrazole ring, a cyclohexyl group, and a tetrahydropyridoindole framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(1-Cyclohexyltetrazol-5-yl)ethyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole typically involves multiple steps, starting from readily available precursors. One common route involves the cyclization of a suitable precursor to form the tetrahydropyridoindole core, followed by the introduction of the tetrazole and cyclohexyl groups through subsequent reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-[1-(1-Cyclohexyltetrazol-5-yl)ethyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions can replace certain groups with others, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.
Scientific Research Applications
2-[1-(1-Cyclohexyltetrazol-5-yl)ethyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies to investigate molecular interactions.
Industry: The compound can be used in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of 2-[1-(1-Cyclohexyltetrazol-5-yl)ethyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrahydropyridoindole derivatives and tetrazole-containing molecules. Examples are:
- 2-[1-(1-Phenyl-1H-tetrazol-5-yl)ethyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole
- 2-[1-(1-Cyclohexyl-1H-tetrazol-5-yl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole
Uniqueness
What sets 2-[1-(1-Cyclohexyltetrazol-5-yl)ethyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole apart is its specific combination of structural features, which may confer unique biological activities or physical properties. Its cyclohexyl group, for instance, can influence its hydrophobicity and binding affinity to certain targets, while the tetrazole ring can enhance its stability and reactivity.
Properties
IUPAC Name |
2-[1-(1-cyclohexyltetrazol-5-yl)ethyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6/c1-14(20-22-23-24-26(20)15-7-3-2-4-8-15)25-12-11-17-16-9-5-6-10-18(16)21-19(17)13-25/h5-6,9-10,14-15,21H,2-4,7-8,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLBANSNKQSSCKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=NN1C2CCCCC2)N3CCC4=C(C3)NC5=CC=CC=C45 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[1-(1-Cyclohexyltetrazol-5-yl)ethyl]-7,8-dimethoxy-1,2,4,5-tetrahydro-3-benzazepine](/img/structure/B6771940.png)
![4-[2-(Oxolan-2-yl)ethylsulfonyl]oxane](/img/structure/B6771950.png)

![4-[1-(1-Cyclohexyltetrazol-5-yl)ethyl]-2-(2-fluorophenyl)morpholine](/img/structure/B6771962.png)
![2-(3-Chloro-4-fluorophenyl)-4-[1-(1-cyclohexyltetrazol-5-yl)ethyl]morpholine](/img/structure/B6771967.png)
![2-(4-Benzylpiperidin-1-yl)-1-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]propan-1-one](/img/structure/B6771975.png)
![N-methyl-N-[8-(6-methylpyridazine-4-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl]benzamide](/img/structure/B6771977.png)
![N,N-dimethyl-2-[7-(2-methyl-2-pyridin-3-ylpropanoyl)-3-oxo-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B6771986.png)
![(6-methylpyridazin-4-yl)-[3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]methanone](/img/structure/B6771987.png)
![2-[1-(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)ethyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide](/img/structure/B6771989.png)

![1-(1-methylpyrazol-4-yl)-6-oxo-N-spiro[5.5]undecan-3-ylpyridine-3-carboxamide](/img/structure/B6772015.png)
![N,N-dimethyl-2-[7-[2-(4-methyl-3-oxopiperazin-1-yl)acetyl]-3-oxo-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B6772017.png)
![N-(1,1-dioxo-2,3-dihydro-1-benzothiophen-6-yl)-9-azaspiro[5.6]dodecane-9-carboxamide](/img/structure/B6772024.png)
